3-(4-Bromophenoxy)propan-1-amine, HCl
Overview
Description
3-(4-Bromophenoxy)propan-1-amine, HCl: is a chemical compound with the molecular formula C9H12BrNO.ClH and a molecular weight of 266.57 g/mol . It is a derivative of propanamine, where the amine group is substituted with a 4-bromophenoxy group. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenoxy)propan-1-amine, HCl typically involves the reaction of 4-bromophenol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The final product is typically purified by recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Bromophenoxy)propan-1-amine, HCl can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxypropanamines.
Scientific Research Applications
Chemistry: 3-(4-Bromophenoxy)propan-1-amine, HCl is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology: In biological research, this compound is used to study the interactions between amine-containing molecules and biological targets. It can be used as a ligand in receptor binding studies or as a probe in enzyme assays.
Medicine: The compound has potential applications in the development of pharmaceuticals. It can be used as a precursor for the synthesis of drugs that target specific receptors or enzymes in the body.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It can be incorporated into polymers or used as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenoxy)propan-1-amine, HCl involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 3-(4-Chlorophenoxy)propan-1-amine hydrochloride
- 3-(4-Fluorophenoxy)propan-1-amine hydrochloride
- 3-(4-Methylphenoxy)propan-1-amine hydrochloride
Comparison:
- 3-(4-Bromophenoxy)propan-1-amine, HCl is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. Compared to its chloro, fluoro, and methyl analogs, the bromine-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles.
- The bromine atom can also affect the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
3-(4-bromophenoxy)propan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDFALZVXOLZNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)Br.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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